

Anhydrosafflor Yellow B: A Technical Guide on Solubility and In Vitro Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Anhydrosafflor yellow B** (AHSYB) in dimethyl sulfoxide (DMSO) and water. It also offers detailed experimental protocols for its use in a research setting, with a focus on its neuroprotective effects, and visualizes its interaction with the SIRT1 signaling pathway.

Core Properties of Anhydrosafflor Yellow B

Anhydrosafflor yellow B is a water-soluble quinochalcone C-glycoside derived from the dried flowers of Carthamus tinctorius L., commonly known as safflower. It is recognized for its significant biological activities, including antioxidant and neuroprotective effects.

Solubility Data

The solubility of a compound is a critical parameter for its application in experimental and pharmaceutical contexts. Below is a summary of the available quantitative solubility data for **Anhydrosafflor yellow B** in DMSO and water.



Solvent	Solubility	Source	Notes
Water	≥ 50 mg/mL (47.85 mM)	MedchemExpress Product Datasheet	The "≥" symbol indicates that the saturation point was not reached at this concentration, suggesting even higher solubility is possible.[1]
DMSO	Soluble	Multiple supplier datasheets	While a specific quantitative solubility limit (e.g., mg/mL) is not consistently reported in the literature, it is widely used as a solvent for AHSYB in research.
DMSO (Observed)	At least 2 mg/mL (2000 mg/L)	ResearchGate	A study successfully prepared a stock solution of a safflower extract containing AHSYB at this concentration in DMSO for antioxidant capacity assays.[2]

Experimental Protocols Preparation of Stock Solutions

A precise and accurate preparation of stock solutions is fundamental for reproducible experimental results.

Water as Solvent:



For aqueous-based assays, **Anhydrosafflor yellow B** can be directly dissolved in purified water.

Protocol:

- Accurately weigh the desired amount of Anhydrosafflor yellow B powder.
- Add the powder to a sterile conical tube.
- Add the required volume of sterile, purified water to achieve the target concentration (e.g., for a 1 mg/mL stock solution).
- Vortex thoroughly until the powder is completely dissolved.
- For cell culture applications, it is recommended to sterilize the solution by passing it through a 0.22 μm syringe filter.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
 Avoid repeated freeze-thaw cycles.

DMSO as Solvent:

For experiments requiring an organic solvent or for long-term storage, DMSO is a suitable choice.

Protocol:

- Accurately weigh the desired amount of Anhydrosafflor yellow B powder.
- Add the powder to a sterile, amber glass vial or a polypropylene tube.
- Add the required volume of anhydrous, sterile-filtered DMSO.
- Gently warm the solution and vortex until the compound is fully dissolved.
- Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

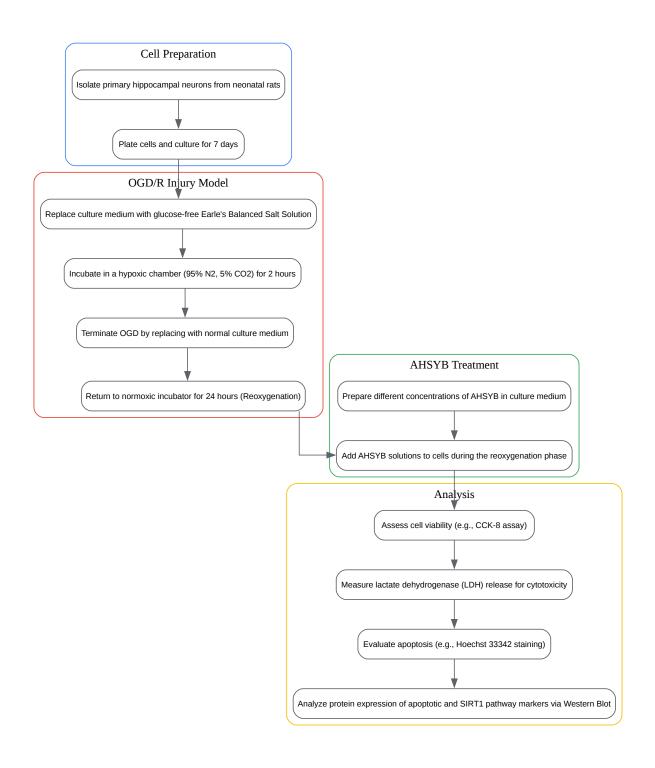


In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This protocol outlines an experimental workflow to assess the neuroprotective effects of **Anhydrosafflor yellow B** against ischemia/reperfusion-like injury in primary hippocampal neurons.[3]

Experimental Workflow Diagram:





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Caption: Experimental workflow for assessing the neuroprotective effects of AHSYB.



Detailed Protocol:

Cell Culture:

- Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and plated on poly-L-lysine-coated plates.
- Cells are maintained in Neurobasal-A medium supplemented with B27 and glutamine for 7 days before the experiment.

OGD/R Procedure:

- To induce oxygen-glucose deprivation, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution.
- The cells are then placed in a hypoxic incubator (e.g., 95% N₂, 5% CO₂) at 37°C for a duration of 2 hours.
- Reoxygenation is initiated by replacing the glucose-free medium with the original, complete culture medium and returning the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

Anhydrosafflor Yellow B Treatment:

- \circ **Anhydrosafflor yellow B** stock solutions are diluted to the desired final concentrations (e.g., 40, 60, and 80 μ M) in the complete culture medium.
- These treatment media are added to the cells at the beginning of the reoxygenation period.

Assessment of Neuroprotection:

- Cell Viability: Cell viability is quantified using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
- Cytotoxicity: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercially available LDH cytotoxicity assay kit.

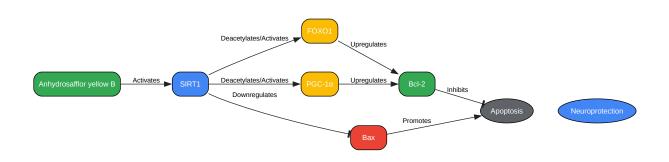


- Apoptosis: Apoptotic nuclei are visualized and quantified by staining the cells with Hoechst 33342.
- Western Blot Analysis: The protein expression levels of key markers in the SIRT1 and apoptosis pathways (e.g., SIRT1, FOXO1, PGC-1α, Bax, Bcl-2) are analyzed by Western blotting.

Signaling Pathway Involvement

Anhydrosafflor yellow B has been shown to exert its neuroprotective effects, at least in part, through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[3][4] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, apoptosis, and metabolism.

SIRT1 Signaling Pathway Diagram:



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Caption: **Anhydrosafflor yellow B** activates the SIRT1 signaling pathway.

Pathway Description:

Anhydrosafflor yellow B upregulates the expression and activity of SIRT1. Activated SIRT1 then deacetylates and activates its downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC- 1α).[3][4]



This cascade leads to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic protein Bax.[3][4] The net result is the inhibition of apoptosis and the promotion of neuronal survival, contributing to the neuroprotective effects of **Anhydrosafflor yellow B**.

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